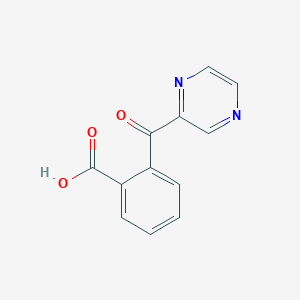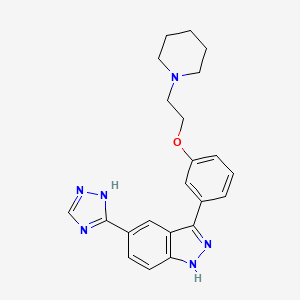
3,3-Dimethyl-1-phenylbutan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 3,3-Dimethyl-1-phenylbutan-1-one often involves condensation reactions. For example, 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one is synthesized using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone as raw materials, employing condensation and hydrogenation processes . This suggests that a similar approach could be used for the synthesis of 3,3-Dimethyl-1-phenylbutan-1-one, utilizing appropriate aldehydes and ketones as starting materials.
Molecular Structure Analysis
The molecular structure of compounds with phenyl groups and alkyl chains can exhibit interesting conformational characteristics due to interactions such as CH/π interactions. For instance, the conformation of a diastereoisomeric pair of 2,2-dimethyl-4-phenyl-3-pentanols was studied, showing a favored gauche interaction between the t-butyl and the phenyl group . This information can be extrapolated to predict that 3,3-Dimethyl-1-phenylbutan-1-one may also exhibit specific conformational preferences due to similar interactions.
Chemical Reactions Analysis
Chemical reactions involving phenyl-substituted ketones can lead to a variety of products. For example, 1-phenylbut-1-yn-3-one reacts with different heterocycles to yield a range of products, including dihydro-H-quinolizinones and benzodiazocin-2(1H)-ones . This indicates that 3,3-Dimethyl-1-phenylbutan-1-one could potentially participate in similar reactions, depending on the reactants and conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3-Dimethyl-1-phenylbutan-1-one can be inferred from related compounds. For instance, the presence of a phenyl group and its electronic effects can influence the reactivity and stability of the molecule. The compound bis(dimethyl sulfoxide-κO)bis(1-phenylbutane-1,3-dionato-κ2O,O′)nickel(II) demonstrates how phenyl-substituted ketones can form complexes with metals, which could suggest that 3,3-Dimethyl-1-phenylbutan-1-one might also form similar complexes . Additionally, the solubility, boiling point, and melting point of such compounds can be affected by the presence of bulky substituents like the dimethyl groups.
Wissenschaftliche Forschungsanwendungen
Synthesis Processes
3,3-Dimethyl-1-phenylbutan-1-one has been utilized in various synthesis processes. For instance, it served as a raw material in the synthesis of 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one. This compound was synthesized through condensation and hydrogenation processes, achieving a high yield and purity, demonstrating its economic and technical viability in synthetic chemistry (Shen De-long, 2007).
Chemical Reaction Studies
In the realm of chemical reactions, 3,3-Dimethyl-1-phenylbutan-1-one was studied in the context of intramolecular hydrogen bonds and protonation processes. For example, n.m.r. spectroscopic studies have examined the protonation of this compound's keto and enol forms, providing insights into its behavior in different chemical environments (D. Clark, J. Emsley, F. Hibbert, 1989).
Geochemical Applications
The compound also found application in geochemical research. Studies on the high-pressure pyrolysis of 1-phenylbutane, including derivatives like 3,3-Dimethyl-1-phenylbutan-1-one, provided insights into the behavior of hydrocarbons under various pressure conditions, which is significant in understanding geological organic matter and its thermal evolution (F. Dominé, 1991).
In Organometallic Chemistry
In organometallic chemistry, it has been used in synthesizing nickel(II) and copper(II) complexes. Research on Schiff base ligands incorporated 3,3-Dimethyl-1-phenylbutan-1-one, highlighting its utility in the formation of complex metal-ligand structures (P. Bhowmik, M. Drew, S. Chattopadhyay, 2011).
Stereochemistry and Organic Synthesis
Studies in stereochemistry have involved this compound, particularly in the polar addition to olefins, which is pivotal in understanding the mechanisms of organic synthesis (R. J. Abraham, J. Monasterios, 1975).
Safety And Hazards
The safety information for “3,3-Dimethyl-1-phenylbutan-1-one” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-12(2,3)9-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGQNMUFPJIWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446364 | |
| Record name | 3,3-dimethyl-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-phenylbutan-1-one | |
CAS RN |
31366-07-1 | |
| Record name | 3,3-dimethyl-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-1-phenylbutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)




